molecular formula C13H18O B11958863 Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- CAS No. 23473-74-7

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-

Cat. No.: B11958863
CAS No.: 23473-74-7
M. Wt: 190.28 g/mol
InChI Key: FRNWSIKJSAZPLL-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-, also known as butylated hydroxyanisole (BHA), is an organic compound widely used as an antioxidant in food, cosmetics, and pharmaceuticals. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an allyl group attached to the aromatic ring. This compound is known for its ability to prevent the oxidation of fats and oils, thereby extending the shelf life of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Phenol+IsobutyleneAcid CatalystPhenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-\text{Phenol} + \text{Isobutylene} \xrightarrow{\text{Acid Catalyst}} \text{Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-} Phenol+IsobutyleneAcid Catalyst​Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the continuous feeding of phenol and isobutylene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Alcohols and phenols.

    Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.

    Biology: Employed in studies related to oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative damage in cells.

    Industry: Utilized as an antioxidant in the food industry to extend the shelf life of products by preventing rancidity.

Mechanism of Action

The antioxidant activity of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The compound interacts with these radicals, forming stable, non-reactive products and interrupting the chain reactions that lead to oxidation.

Comparison with Similar Compounds

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- can be compared with other antioxidants such as:

    Butylated hydroxytoluene (BHT): Similar in structure but with a methyl group instead of an allyl group.

    Tocopherols (Vitamin E): Naturally occurring antioxidants with a different mechanism of action.

    Ascorbic acid (Vitamin C): Water-soluble antioxidant with a different chemical structure.

Uniqueness

The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- lies in its combination of a tert-butyl group and an allyl group, which provides it with distinct antioxidant properties and makes it particularly effective in preventing the oxidation of fats and oils.

Conclusion

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is a versatile compound with significant applications in various fields due to its antioxidant properties. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound in both scientific research and industrial applications.

Properties

CAS No.

23473-74-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-tert-butyl-2-prop-2-enylphenol

InChI

InChI=1S/C13H18O/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14/h5,7-9,14H,1,6H2,2-4H3

InChI Key

FRNWSIKJSAZPLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CC=C

Origin of Product

United States

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